molecular formula C14H9ClF3NO2 B12008470 4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid

4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid

Cat. No.: B12008470
M. Wt: 315.67 g/mol
InChI Key: LPWKGXQNCDWGRO-UHFFFAOYSA-N
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Description

4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a trifluoromethyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: Finally, the amino group is coupled with the trifluoromethylated intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzoic acid
  • 2-Chloro-3-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

IUPAC Name

4-chloro-2-[3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H9ClF3NO2/c15-9-4-5-11(13(20)21)12(7-9)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,19H,(H,20,21)

InChI Key

LPWKGXQNCDWGRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F

Origin of Product

United States

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